molecular formula C13H17NO5S B7556837 2-(3-Ethylmorpholin-4-yl)sulfonylbenzoic acid

2-(3-Ethylmorpholin-4-yl)sulfonylbenzoic acid

Cat. No.: B7556837
M. Wt: 299.34 g/mol
InChI Key: SVVZHOQMXCEPNU-UHFFFAOYSA-N
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Description

2-(3-Ethylmorpholin-4-yl)sulfonylbenzoic acid is a chemical compound that features a benzoic acid core substituted with a sulfonyl group attached to a 3-ethylmorpholine moiety

Properties

IUPAC Name

2-(3-ethylmorpholin-4-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-2-10-9-19-8-7-14(10)20(17,18)12-6-4-3-5-11(12)13(15)16/h3-6,10H,2,7-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVZHOQMXCEPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCCN1S(=O)(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylmorpholin-4-yl)sulfonylbenzoic acid typically involves the following steps:

    Formation of the Benzoic Acid Derivative: The starting material, benzoic acid, is first functionalized with a sulfonyl chloride group through a sulfonation reaction.

    Introduction of the Morpholine Ring: The sulfonyl chloride derivative is then reacted with 3-ethylmorpholine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylmorpholin-4-yl)sulfonylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce halogen atoms onto the aromatic ring.

Scientific Research Applications

2-(3-Ethylmorpholin-4-yl)sulfonylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Ethylmorpholin-4-yl)sulfonylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The morpholine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid
  • 3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid
  • 4-Sulfamoylbenzoic acid

Uniqueness

2-(3-Ethylmorpholin-4-yl)sulfonylbenzoic acid is unique due to the presence of the 3-ethylmorpholine moiety, which can impart distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

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